2-(4-(benzofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
Description
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Properties
IUPAC Name |
2-[4-(1-benzofuran-2-carbonylamino)phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4/c1-29-11-10-21-20(28)18-23-25-26(24-18)15-8-6-14(7-9-15)22-19(27)17-12-13-4-2-3-5-16(13)30-17/h2-9,12H,10-11H2,1H3,(H,21,28)(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAORZJQTKBFAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(benzofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide , identified by CAS number 1396798-45-0, is a benzofuran derivative that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its effects on amyloid-beta aggregation, neuroprotection, and other pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 406.4 g/mol
Biological Activity Overview
Recent studies have highlighted the biological significance of benzofuran derivatives in neurodegenerative diseases, particularly Alzheimer's disease, due to their ability to modulate amyloid-beta (Aβ) aggregation.
Amyloid-Beta Aggregation Modulation
Research indicates that compounds similar to 2-(4-(benzofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide can significantly influence Aβ fibrillogenesis. For instance, a study demonstrated that certain benzofuran derivatives exhibited varying effects on Aβ aggregation:
- Promotion of Fibrillogenesis : Some compounds caused a significant increase in Aβ fibrillogenesis at higher concentrations (up to 25 μM), with up to a 2.7-fold increase observed in specific cases .
- Inhibition of Cytotoxicity : Compounds were shown to provide neuroprotection against Aβ-induced cytotoxicity in neuronal cell lines, which is crucial for potential therapeutic applications in Alzheimer's disease .
Case Studies and Research Findings
- Neuroprotective Effects :
- Mechanism of Action :
-
Quantitative Analysis :
- Table 1 summarizes the effects of various benzofuran derivatives on Aβ fibrillogenesis:
| Compound | Concentration (μM) | Fibrillogenesis Increase (Fold) | Neuroprotection |
|---|---|---|---|
| Compound 4a | 25 | 2.7 | Yes |
| Compound 4d | 5 | 1.92 | Yes |
| Compound 5b | 25 | 1.57 | Yes |
Q & A
Q. How does the substitution pattern (e.g., benzofuran vs. fluorophenyl) influence the compound’s bioactivity?
- Case Study :
- Benzofuran vs. Fluorophenyl : Benzofuran enhances π-π stacking with aromatic residues in enzyme active sites, while fluorophenyl groups improve metabolic stability .
- Methoxyethyl vs. Methyl Groups : Methoxyethyl side chains increase solubility but may reduce membrane permeability compared to methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
